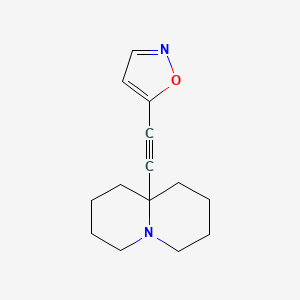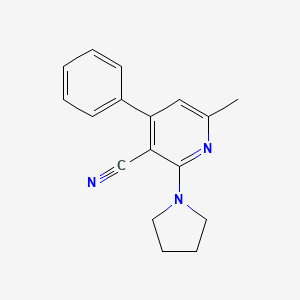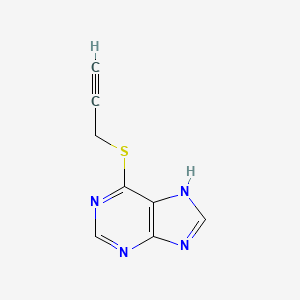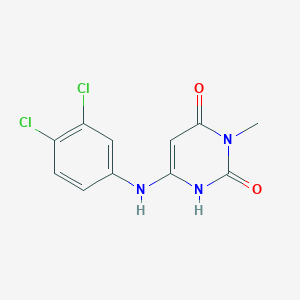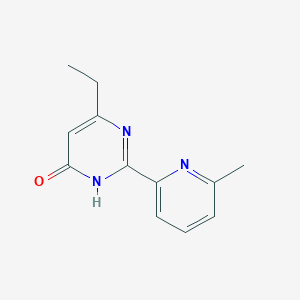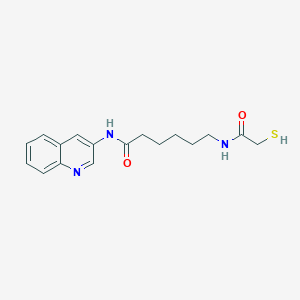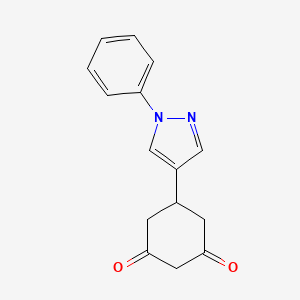
5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with cyclohexane-1,3-dione. One common method is the Knoevenagel condensation, where the aldehyde and the dione react in the presence of a base such as piperidine in ethanol . The reaction conditions usually involve refluxing the mixture for several hours to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions
5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (NH₃, OH⁻) for nucleophilic substitution are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
科学研究应用
5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic activity against cancer cell lines.
Industry: Potential use in the development of herbicides and pesticides.
作用机制
The mechanism of action of 5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as a cytotoxic agent, it may inhibit key enzymes or disrupt cellular processes essential for cancer cell survival . The exact molecular pathways can vary depending on the specific application and target organism.
相似化合物的比较
Similar Compounds
5-(1-Phenyl-1H-pyrazole-4-yl)nicotinamide: Shares the pyrazole core but has a nicotinamide moiety instead of cyclohexane-1,3-dione.
2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione: A triketone herbicide with a similar cyclohexane-1,3-dione structure but different substituents.
Uniqueness
5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is unique due to its combination of a pyrazole ring with a cyclohexane-1,3-dione moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
属性
分子式 |
C15H14N2O2 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
5-(1-phenylpyrazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H14N2O2/c18-14-6-11(7-15(19)8-14)12-9-16-17(10-12)13-4-2-1-3-5-13/h1-5,9-11H,6-8H2 |
InChI 键 |
UKWIXTGOBZBPKM-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)CC1=O)C2=CN(N=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


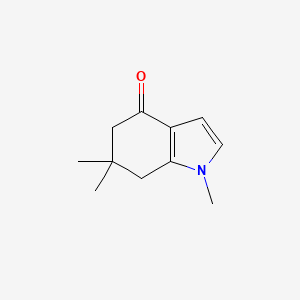
![(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one](/img/structure/B15212500.png)
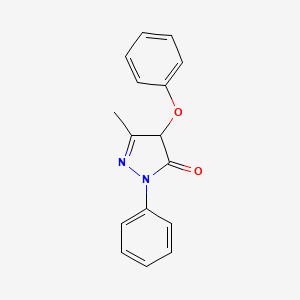
![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)
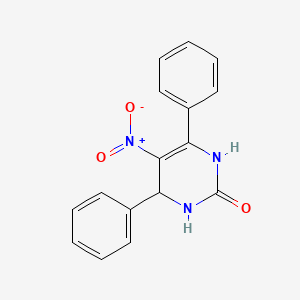
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)

![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)
